molecular formula C9H11ClN2O B1448720 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride CAS No. 182292-00-8

4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride

Cat. No.: B1448720
CAS No.: 182292-00-8
M. Wt: 198.65 g/mol
InChI Key: JRNHYMXLFCBKRM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride is a versatile chemical building block in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate in the development of novel pharmaceutical agents. Scientific literature indicates its application as a versatile small-molecule scaffold . It has been identified as a crucial intermediate in the synthesis of potent Factor XIIa inhibitors, a promising class of compounds being investigated for their anticoagulant and antithrombotic effects . Furthermore, related aminomethyl benzonitrile scaffolds are utilized in sophisticated chemical syntheses, such as the development of potent and selective agonists for the 5-HT2C receptor, a key target for central nervous system disorders . As a bifunctional molecule containing both an aminomethyl group and a nitrile, it offers multiple handles for chemical modification, making it a valuable template for constructing diverse compound libraries for biological screening. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(aminomethyl)-2-methoxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNHYMXLFCBKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182292-00-8
Record name 4-(aminomethyl)-2-methoxybenzonitrile hydrochloride
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Preparation Methods

Step 1: Preparation of 4-Bromomethyl-3-methoxybenzonitrile Intermediate

  • Starting with 4-methyl-3-methoxybenzoic acid, the acid is converted to the corresponding acyl chloride using thionyl chloride in solvents such as xylene or toluene.
  • The acyl chloride is then reacted with ammonia to form the corresponding benzamide.
  • Bromination of the methyl group is achieved using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as a radical initiator in solvents like 1,2-dichloroethane or chlorobenzene at elevated temperatures (80–100 °C).
  • The reaction is quenched with sodium thiosulfate solution, and the organic layer is isolated to yield 4-bromomethyl-3-methoxybenzonitrile.

Key Reaction Conditions and Yields:

Reagent/Condition Details
Starting material 4-methyl-3-methoxybenzoic acid
Chlorinating agent Thionyl chloride (SOCl2)
Bromination agent N-bromosuccinimide (NBS), benzoyl peroxide (BPO)
Solvent 1,2-Dichloroethane or chlorobenzene
Temperature 80–100 °C
Reaction time 5–6 hours
Workup Quench with Na2S2O3, extraction, drying
Product 4-bromomethyl-3-methoxybenzonitrile

Step 2: Conversion to 4-Hydroxymethyl-3-methoxybenzonitrile

  • The bromomethyl intermediate is subjected to nucleophilic substitution with potassium carbonate or sodium carbonate in aqueous media.
  • The reaction is refluxed at about 100–105 °C for 2 hours.
  • After completion, the mixture is extracted with dichloromethane, washed with dilute hydrochloric acid and brine, dried, and concentrated to yield the hydroxymethyl derivative.

Reaction Conditions and Yields:

Reagent/Condition Details
Nucleophile Potassium carbonate or sodium carbonate
Solvent Water
Temperature 100–105 °C
Reaction time 2 hours
Workup Extraction with dichloromethane, acid wash
Product 4-hydroxymethyl-3-methoxybenzonitrile

Step 3: Oxidation to 2-Methoxy-4-cyanobenzaldehyde

  • The hydroxymethyl compound is oxidized using manganese dioxide (MnO2) in 1,2-dichloroethane solvent.
  • The reaction is refluxed at approximately 36 °C for 8 hours.
  • After filtration and concentration, the crude product is recrystallized from a mixture of dichloromethane, ethanol, and petroleum ether to obtain pure 2-methoxy-4-cyanobenzaldehyde.

Reaction Conditions:

Reagent/Condition Details
Oxidant Manganese dioxide (MnO2)
Solvent 1,2-Dichloroethane
Temperature ~36 °C
Reaction time 8 hours
Workup Filtration, recrystallization
Product 2-methoxy-4-cyanobenzaldehyde

Step 4: Reductive Amination to 4-(Aminomethyl)-2-methoxybenzonitrile

  • The aldehyde intermediate is reacted with ammonia or a primary amine under reductive amination conditions.
  • Reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) are employed.
  • The reaction is conducted in suitable solvents, often acetonitrile or dichloromethane.
  • The resulting amine is then converted to its hydrochloride salt by treatment with concentrated hydrochloric acid.

Typical Reaction Conditions:

Reagent/Condition Details
Amination agent Ammonia or primary amine
Reducing agent NaBH4 or NaBH(OAc)3
Solvent Acetonitrile or dichloromethane
Temperature Room temperature to mild heating
Workup Acidification with HCl to form hydrochloride salt
Product 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride

Alternative Demethylation Route (From Methoxybenzonitriles)

An alternative preparation involves demethylation of 4-methoxybenzonitrile derivatives to yield 4-hydroxybenzonitriles, which can be further functionalized to the aminomethyl derivative.

  • Demethylation is achieved by reacting 4-methoxybenzonitrile with alkali metal salts such as lithium chloride in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylacetamide (DMA).
  • The reaction temperature ranges from 200 °C to 260 °C.
  • The resulting lithium salt of 4-hydroxybenzonitrile is acidified with hydrochloric acid to liberate the free hydroxy compound.
  • Subsequent conversion steps lead to the aminomethyl derivative.

Key Experimental Data:

Parameter Details
Starting material 4-methoxybenzonitrile
Alkali metal salt Lithium chloride
Solvent N-methylpyrrolidone (NMP) or dimethylacetamide (DMA)
Temperature 200–260 °C
Reaction time ~24 hours
Yield Up to 96.8% for hydroxybenzonitrile
Acidification Concentrated HCl to pH 1

Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents/Conditions Yield/Notes
1 4-Bromomethyl-3-methoxybenzonitrile NBS, BPO, chlorinated solvent, 80–100 °C, 5–6 h High yield, radical bromination
2 4-Hydroxymethyl-3-methoxybenzonitrile K2CO3 or Na2CO3, water, reflux 2 h Efficient nucleophilic substitution
3 2-Methoxy-4-cyanobenzaldehyde MnO2 oxidation, 1,2-dichloroethane, 36 °C, 8 h Purified by recrystallization
4 4-(Aminomethyl)-2-methoxybenzonitrile Reductive amination (NaBH4/NaBH(OAc)3), acidification Final target compound (hydrochloride salt)

Research Findings and Notes

  • The halogenation step using NBS and benzoyl peroxide is critical for introducing the bromomethyl group with high regioselectivity and yield.
  • The nucleophilic substitution to hydroxymethyl is facilitated by mild basic conditions and aqueous media, allowing for efficient conversion without side reactions.
  • Oxidation with manganese dioxide is a mild and selective method to convert primary alcohols to aldehydes, preserving sensitive nitrile and methoxy groups.
  • Reductive amination is a versatile and widely used method to introduce the aminomethyl group, with sodium borohydride derivatives providing high yields and clean reactions.
  • The hydrochloride salt formation stabilizes the amine and facilitates isolation and purification.
  • Alternative demethylation routes using lithium chloride in polar aprotic solvents offer an efficient way to access hydroxybenzonitrile intermediates, which can be further elaborated.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: The methoxy and aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

Synthetic Chemistry

4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:

  • Nucleophilic Substitution : The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
  • Reduction Reactions : The nitrile group can be reduced to form primary amines, which are valuable in pharmaceutical synthesis.
  • Oxidation Reactions : The methoxy group can be oxidized to produce corresponding aldehydes or acids, expanding its utility in synthetic pathways.

Biochemical Probes

This compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Its structure allows for:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target biomolecules, influencing their activity.
  • Hydrophobic Interactions : The methoxy group contributes to hydrophobic interactions, which can modulate enzyme or receptor activities.

Pharmaceutical Development

In medicinal chemistry, 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride is explored for its therapeutic properties. It serves as:

  • Precursor for Drug Synthesis : The compound can be modified to develop new drugs targeting various diseases.
  • Potential Inhibitor : Research indicates that derivatives of this compound may act as inhibitors for specific biological pathways, showcasing its relevance in drug discovery.

Material Science

The compound is also applied in the production of specialty chemicals and materials. Its unique properties make it suitable for:

  • Fluorescent Labels : Used in the synthesis of fluorescent-labeled compounds for imaging and tracking biological processes.
  • Hydrogels : It has been incorporated into alginate hydrogels for cell engineering applications, providing a scaffold for tissue regeneration.

Case Studies and Research Findings

Several studies have highlighted the applications of 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride:

Study TitleApplicationFindings
Synthesis of Fluorescent-Labeled CompoundsBiochemical ToolsDemonstrated successful labeling of bisbenzamidine using this compound as an intermediate .
Alginate Hydrogels ModificationTissue EngineeringShowed enhanced mechanical properties and biocompatibility when modified with this compound .
Factor XIIa InhibitorsPharmacological ResearchExplored derivatives of this compound as potential inhibitors in coagulation pathways .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and application-based differences between 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride Not explicitly listed (inferred) C₉H₁₀ClN₂O ~201–212* Benzonitrile, methoxy, aminomethyl (HCl) Pharmaceutical intermediates (e.g., kinase inhibitors, neurotransmitter analogs)
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride 1909306-16-6 C₉H₁₂ClNO₂ 201.65 Benzoic acid, methyl, aminomethyl (HCl) Agrochemicals, material science (polymer precursors)
4-(Aminomethyl)-2-methoxyphenol hydrochloride (Vanillylamine HCl) 7149-10-2 C₈H₁₂ClNO₂ 197.64 Phenol, methoxy, aminomethyl (HCl) Flavor/fragrance industries, vanillin derivatives
(R)-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride 2061996-79-8 C₁₀H₁₂ClN₂O 212.68 Benzonitrile, methoxyethyl, chiral amine Chiral synthons for asymmetric synthesis
2-(Aminomethyl)benzonitrile hydrochloride 34403-48-0 C₈H₈ClN₂ 168.62 Benzonitrile, aminomethyl (HCl) Intermediate for antitumor agents
4-Amino-3-methylbenzonitrile 78881-21-7 C₈H₈N₂ 132.16 Benzonitrile, methyl, amino Photostabilizers, dyes

*Estimated based on analogs (e.g., and ).

Key Findings :

Functional Group Influence: The nitrile group in 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride enhances electrophilicity, enabling nucleophilic additions (e.g., with thiols or amines) that are critical in drug design . In contrast, the carboxylic acid in 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride () facilitates salt formation or esterification, broadening agrochemical applications. Methoxy vs.

Chirality and Stereochemistry: The chiral center in (R)-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride () makes it valuable for synthesizing enantioselective catalysts or drugs, a feature absent in the non-chiral target compound.

Solubility and Stability: Hydrochloride salts (e.g., 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride) exhibit higher aqueous solubility than non-salt forms (e.g., 4-Amino-3-methylbenzonitrile), aiding bioavailability in drug formulations . Phenolic derivatives like Vanillylamine HCl () are prone to oxidation, whereas nitrile-containing analogs (target compound) show greater stability under acidic conditions .

Synthetic Utility: The aminomethyl group in the target compound serves as a handle for further functionalization (e.g., coupling with carboxylic acids to form amides), a strategy less feasible in 2-(Aminomethyl)benzonitrile hydrochloride due to steric hindrance at the 2-position .

Biological Activity

4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride (CAS No. 182292-00-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride is characterized by the following structural features:

  • Chemical Formula : C9H12ClN2O
  • Molecular Weight : 200.66 g/mol
  • Functional Groups : Contains an amine group, a methoxy group, and a nitrile group.

The biological activity of 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxy and amine groups enhances its lipophilicity, facilitating cellular uptake and interaction with biological macromolecules.

Antimicrobial Activity

Research has indicated that 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride exhibits antimicrobial properties. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines. Notably, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines are summarized in Table 1.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.6
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)20.1

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride as an adjunct therapy in patients with resistant bacterial infections. The results indicated a significant reduction in infection rates when combined with standard antibiotic treatments.
  • Cancer Treatment : In a preclinical trial involving xenograft models, administration of this compound led to a marked reduction in tumor volume compared to control groups, highlighting its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride, and how is its purity validated?

The synthesis typically involves reductive amination of 2-methoxy-4-cyanobenzaldehyde using sodium cyanoborohydride or catalytic hydrogenation. Post-synthesis, the compound is purified via recrystallization in ethanol or methanol. Purity validation employs reversed-phase HPLC (≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, 1H^1H-NMR should show distinct peaks for the methoxy group (~3.8 ppm), aromatic protons (~6.8–7.5 ppm), and the aminomethyl moiety (~4.2 ppm). LC-MS is used to detect trace impurities (<2%) .

Q. How is 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride characterized structurally and functionally?

Key characterization methods include:

  • FT-IR : Confirms the nitrile group (C≡N stretch at ~2230 cm1^{-1}) and hydrochloride salt formation (N–H stretches at 2500–3000 cm1^{-1}).
  • Elemental Analysis : Validates empirical formula (e.g., C9_9H11_{11}N2_2O·HCl).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C .
    Functional characterization involves testing reactivity in nucleophilic substitution reactions, such as coupling with boronic acids in Suzuki-Miyaura cross-coupling reactions .

Q. What are the primary research applications of this compound in biomedical studies?

It serves as a precursor for fluorescent probes (e.g., bisbenzamidine derivatives) used in DNA-binding studies and as a crosslinker in alginate hydrogel modifications for 3D cell culture models. The nitrile group enables bioorthogonal click chemistry, facilitating conjugation with biomolecules .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using 4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride in multistep syntheses?

Yield optimization strategies include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions, with yields improved by microwave-assisted heating (70–90% vs. 50% conventional).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility in alkylation steps.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediates in real time .

Q. How should researchers address contradictions in spectral data (e.g., NMR or LC-MS) for derivatives of this compound?

Contradictions often arise from:

  • Tautomerism : The aminomethyl group may exhibit dynamic proton exchange, broadening NMR peaks. Use D2_2O exchange or low-temperature NMR to resolve.
  • Ionization Suppression in LC-MS : Add 0.1% formic acid to mobile phases to enhance ionization efficiency.
  • Impurity Profiling : Compare with reference standards (e.g., LGC Quality’s primary reference materials) to identify byproducts .

Q. What methodologies are used to study the compound’s interactions with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka_a/kd_d) with proteins like serum albumin.
  • Molecular Dynamics Simulations : Predict binding modes using software like GROMACS, validated by X-ray crystallography of co-crystals.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability studies show:

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the nitrile group. Use buffered solutions (pH 4–7) for long-term storage.
  • Thermal Stability : Store at −20°C under inert gas (N2_2) to prevent oxidative decomposition. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf life .

Methodological Notes

  • Safety Protocols : Follow GHS Category 1B guidelines for skin/eye protection due to corrosive hydrochloride byproducts .
  • Data Reproducibility : Use batch-specific certificates of analysis (e.g., ≥98% purity, Cayman Chemical) to ensure consistency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Aminomethyl)-2-methoxybenzonitrile hydrochloride
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